3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide
Overview
Description
3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide is an organic compound . It is a potential chiral solvating agent (CSA) for the spectral resolution of enantiomers via 1H NMR spectroscopy . It can effectively inhibit the replications of the Hepatitis C virus (HCV) and other viral infections .
Synthesis Analysis
The single enantiomer of 3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide was synthesized from commercially available ®-(+)-a-methylbenzylamine in two steps with 85% yield .Molecular Structure Analysis
The molecular formula of 3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide is C16H15N3O5 . The molecular weight is 329.31 .Chemical Reactions Analysis
The reaction of 3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .Physical And Chemical Properties Analysis
The product-rich fractions were pooled and concentrated to give 2.00 g (86% yield) of the title compound as a dark gold oily solid . The melting point is 79–81 °C .Mechanism of Action
properties
IUPAC Name |
3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11(7-12-5-3-2-4-6-12)17-16(20)13-8-14(18(21)22)10-15(9-13)19(23)24/h2-6,8-11H,7H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPYCSHPZVLLFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244846 | |
Record name | N-(1-Methyl-2-phenylethyl)-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14402-01-8 | |
Record name | N-(1-Methyl-2-phenylethyl)-3,5-dinitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14402-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methyl-2-phenylethyl)-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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